molecular formula C8H10BrN3O B1276905 4-(5-Bromopyrimidin-2-yl)morpholine CAS No. 84539-22-0

4-(5-Bromopyrimidin-2-yl)morpholine

Cat. No.: B1276905
CAS No.: 84539-22-0
M. Wt: 244.09 g/mol
InChI Key: CEXBOCXKAGPRHD-UHFFFAOYSA-N
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Description

4-(5-Bromopyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C8H10BrN3O. It is characterized by the presence of a bromopyrimidine group attached to a morpholine ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine typically involves the reaction of 5-bromopyrimidine with morpholine. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromopyrimidine is reacted with morpholine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with a carbon-carbon bond formed between the pyrimidine ring and the coupling partner .

Scientific Research Applications

4-(5-Bromopyrimidin-2-yl)morpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-morpholin-1-yl-pyrimidine
  • 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
  • 2-(Morpholin-4-yl)-5-bromopyrimidine

Uniqueness

4-(5-Bromopyrimidin-2-yl)morpholine is unique due to its specific combination of a bromopyrimidine group and a morpholine ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions. Its ability to participate in cross-coupling reactions and form stable products distinguishes it from other similar compounds.

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBOCXKAGPRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408748
Record name 4-(5-Bromopyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84539-22-0
Record name 4-(5-Bromopyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84539-22-0
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Synthesis routes and methods

Procedure details

Potassium carbonate (0.34 g) was added to a solution of 2-chloro-5-bromo-pyrimidine (0.5 g) in DMF (20 ml). The reaction mixture was stirred at rt for 15 min. Morpholine (0.2 g) was added and the reaction mixture was stirred at rt for 2 h. The excess DMF was removed by evaporation and the residue was partitioned between H2O/EtOAc (30:30 ml) The EtOAc layer was dried (MgSO4) and evaporated to dryness to give the sub-title compound as a cream solid (0.2 g). LCMS electrospray(+ve) 246 (MH+).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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